molecular formula C14H11ClO4S B6163642 benzyl 4-(chlorosulfonyl)benzoate CAS No. 69812-46-0

benzyl 4-(chlorosulfonyl)benzoate

Cat. No.: B6163642
CAS No.: 69812-46-0
M. Wt: 310.8
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Description

Benzyl 4-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C14H11ClO4S. It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and a chlorosulfonyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-(chlorosulfonyl)benzoate can be synthesized through the reaction of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Benzyl 4-sulfanylbenzoate: Formed from reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl 4-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are crucial in various chemical synthesis processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of the chlorosulfonyl group with the stability of the benzyl ester. This combination makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives .

Properties

CAS No.

69812-46-0

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8

Purity

95

Origin of Product

United States

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